Nivalenol 13C15

Description

Fundamental Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is an analytical technique that provides highly accurate and precise quantification of target compounds within complex samples. semanticscholar.org The core principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical workflow. fda.gov This labeled compound, often referred to as an internal standard, shares the same chemical and physical properties as the naturally occurring (native) analyte. nih.gov

Because the labeled internal standard and the native analyte are chemically identical, they exhibit the same behavior during every step of the analytical process, including extraction, cleanup, derivatization, and chromatographic separation. nih.gov Any loss of the native analyte during sample preparation will be matched by a proportional loss of the labeled internal standard. Similarly, both compounds experience the same degree of signal suppression or enhancement during mass spectrometric detection. researchgate.net

While they behave identically during preparation and chromatography, the native analyte and the labeled internal standard are readily distinguished by the mass spectrometer due to their mass difference. nih.gov Quantification is therefore based on the ratio of the signal intensity of the native analyte to that of the known amount of the added labeled internal standard. fda.gov This ratiometric measurement effectively cancels out variations caused by sample loss or matrix effects, leading to a significant improvement in the trueness and precision of the analytical results. researchgate.netrestek.com

The Definitive Role of Nivalenol (B191977) 13C15 as a Quantitative Internal Standard in Mycotoxin Analysis

Nivalenol (NIV) is a type B trichothecene (B1219388) mycotoxin produced by several Fusarium species and is a frequent contaminant in cereals such as wheat, barley, maize, and oats. mdpi.comeuropa.eu Its analysis is crucial for food safety, and the use of an appropriate internal standard is essential for accurate quantification. Nivalenol 13C15 is the uniformly ¹³C-labeled stable isotope of nivalenol, making it the ideal internal standard for this purpose.

When this compound is added to a sample, it perfectly mimics the behavior of the native nivalenol throughout the entire analytical procedure. This is particularly vital when analyzing complex food matrices, where matrix effects can severely impact the accuracy of results. The use of this compound in LC-MS/MS methods effectively compensates for these matrix-induced signal variations and any analyte loss during the extraction and purification steps. researchgate.netnih.gov

Research on the closely related mycotoxin deoxynivalenol (B1670258) (DON) demonstrates the profound impact of using a uniformly ¹³C-labeled internal standard. In one study, the analysis of DON in wheat and maize without an internal standard resulted in apparent recoveries as low as 29%. However, when ¹³C₁₅-deoxynivalenol was used as the internal standard, the recovery rates improved dramatically to near-perfect levels. researchgate.net This illustrates the critical role such standards play in achieving accurate data. The same principle applies directly to the quantification of nivalenol using this compound.

The effectiveness of ¹³C-labeled internal standards in improving analytical accuracy is clearly demonstrated in studies of related mycotoxins.

Impact of Isotope-Labeled Internal Standard on Mycotoxin Recovery

| Matrix | Analyte | Internal Standard Used | Apparent Recovery (%) | Reference |

|---|---|---|---|---|

| Wheat | Deoxynivalenol | None | 29 ± 6 | researchgate.net |

| Wheat | Deoxynivalenol | ¹³C₁₅-Deoxynivalenol | 95 ± 3 | researchgate.net |

| Maize | Deoxynivalenol | None | 37 ± 5 | researchgate.net |

| Maize | Deoxynivalenol | ¹³C₁₅-Deoxynivalenol | 99 ± 3 | researchgate.net |

Furthermore, this compound is utilized in advanced multi-mycotoxin methods that simultaneously screen for a wide range of toxins. nih.gov In a study analyzing 16 different mycotoxins in traditional Chinese medicines, ¹³C₁₅-nivalenol was employed as one of the internal standards to ensure accurate quantification across complex sample types. nih.gov This highlights its importance not only for single-analyte methods but also for high-throughput screening, making this compound an indispensable tool in modern food safety analysis.

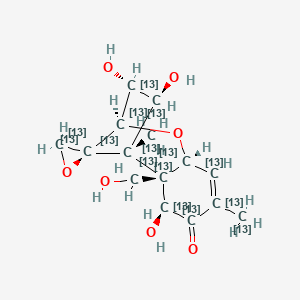

Structure

3D Structure

Properties

IUPAC Name |

(1'S,2S,2'R,3'S,7'R,9'R,10'R,11'S)-3',10',11'-trihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXHQERFPCBU-WFPUMLOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911392-40-0 | |

| Record name | 911392-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Enrichment of Nivalenol 13c15

Chemical Synthesis Pathways for Uniformly 13C-Labeled Mycotoxins

The generation of uniformly 13C-labeled complex natural products like Nivalenol (B191977) is a significant challenge. While partial labeling can sometimes be achieved through targeted chemical reactions, achieving uniform enrichment across all carbon atoms of the molecule typically relies on biosynthetic pathways. nih.gov Total chemical synthesis of a complex sesquiterpenoid structure like Nivalenol is intricate and not commercially viable for producing labeled standards.

The predominant and most efficient strategy for producing uniformly labeled mycotoxins, including trichothecenes, is through fermentation by the toxin-producing fungus in a specially prepared culture medium. nih.gov This biological synthesis method involves cultivating a Nivalenol-producing fungal strain, such as Fusarium graminearum, on a substrate that contains a uniformly labeled carbon source.

The process begins with the selection of a high-yield fungal strain. This strain is then cultured in a defined medium where the primary carbon source, typically glucose, is replaced with its uniformly 13C-labeled counterpart ([U-13C6]-glucose). During its metabolic processes, the fungus incorporates the 13C atoms from the glucose into the intricate biosynthetic pathway of the trichothecene (B1219388) skeleton. mdpi.com This results in the production of Nivalenol where all 15 carbon atoms are the 13C isotope, yielding Nivalenol 13C15. After the fermentation period, the labeled mycotoxin is extracted from the culture and undergoes extensive purification to isolate the this compound.

Table 1: Biosynthetic Approach for Uniformly 13C-Labeled Nivalenol

| Step | Description | Key Component/Parameter |

| 1. Strain Selection | A high-yield Nivalenol-producing fungal strain is selected and maintained. | Fusarium species (e.g., F. graminearum) |

| 2. Culture Medium Preparation | A defined growth medium is prepared where the primary carbon source is fully substituted with its 13C-labeled form. | [U-13C6]-glucose |

| 3. Fermentation | The fungus is inoculated into the labeled medium and cultured under controlled conditions (temperature, pH, aeration) to promote mycotoxin biosynthesis. | Fungal metabolism |

| 4. Extraction | The labeled Nivalenol is extracted from the fungal biomass and culture medium. | Solvents (e.g., acetonitrile, methanol-water) |

| 5. Purification | The crude extract is purified using chromatographic techniques to isolate this compound with high purity. | Column chromatography, HPLC |

This biosynthetic method leverages the fungus's natural enzymatic machinery to construct the complex molecule, ensuring that the isotopic label is distributed across the entire carbon skeleton, creating a truly uniformly labeled internal standard. libios.fr

Analytical Confirmation of 13C Enrichment and Purity in this compound Reference Materials

To be used as a reliable reference material, this compound must be rigorously characterized to confirm its isotopic enrichment and chemical purity. This validation is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, complemented by chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the primary technique for confirming isotopic enrichment. foodriskmanagement.com The molecular weight of native Nivalenol (C15H20O7) is 312.12 g/mol . In this compound, all fifteen 12C atoms are replaced by 13C atoms. This results in a mass increase of 15 atomic mass units (amu) compared to the unlabeled analogue. An LC-MS/MS analysis will show a molecular ion peak for this compound at a mass-to-charge ratio (m/z) that is 15 units higher than that of native Nivalenol, providing definitive confirmation of the complete labeling. researchgate.net The absence of a significant signal at the m/z of the unlabeled compound confirms high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C-NMR spectroscopy is a powerful tool for analyzing isotopically labeled compounds as it directly detects the 13C nucleus. libretexts.orgpressbooks.pub In a 13C-NMR spectrum of this compound, signals corresponding to all 15 carbon atoms in the molecule will be present, confirming the incorporation of the label throughout the carbon skeleton. nih.gov The complexity of the spectrum is also informative; due to 13C-13C coupling (which is absent in unlabeled compounds at natural abundance), the signals will appear as complex multiplets rather than singlets, providing further evidence of uniform labeling. nih.gov Furthermore, 1H-NMR can be used to assess the purity and confirm the structure, as the protons will couple to the 13C atoms, creating characteristic satellite peaks. nih.gov

Chromatographic Purity

The chemical purity of the reference material is assessed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically coupled with a UV or MS detector. nih.govscispace.com The analysis should yield a single, sharp chromatographic peak, demonstrating the absence of other mycotoxins, biosynthetic precursors, or degradation products. The peak purity can be further assessed using a photodiode array (PDA) detector to ensure spectral homogeneity across the peak. scispace.com

Table 2: Analytical Techniques for Confirmation of this compound

| Technique | Purpose | Principle of Confirmation | Expected Result for this compound |

| LC-MS/MS | Isotopic Enrichment & Purity | Detection of a mass shift corresponding to the number of labeled atoms. | A molecular ion peak at an m/z 15 units higher than native Nivalenol. A single chromatographic peak. |

| 13C-NMR | Isotopic Enrichment & Structure | Direct detection of 13C nuclei and observation of 13C-13C coupling. | Signals for all 15 carbons, appearing as complex multiplets. |

| 1H-NMR | Structure & Enrichment | Observation of proton signals and their coupling to adjacent 13C nuclei. | A spectrum consistent with the Nivalenol structure, with characteristic 1H-13C coupling patterns. |

| HPLC/UHPLC-UV/PDA | Chemical Purity | Separation of the compound from potential impurities. | A single, symmetrical peak with a homogeneous UV spectrum. |

The combination of these analytical methods provides a comprehensive characterization of the this compound reference material, ensuring its identity, high chemical purity, and confirmed isotopic enrichment, which are critical for its intended use in quantitative analysis.

Methodological Advancements in Quantitative Analysis Utilizing Nivalenol 13c15

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and speed. nih.govmdpi.com The use of Nivalenol (B191977) 13C15 as an internal standard in these methods is fundamental to achieving accurate quantification, primarily by compensating for analytical variabilities.

The optimization of mass spectrometer parameters is a prerequisite for developing a sensitive and robust UHPLC-MS/MS method. Nivalenol 13C15 plays a crucial role in this process. Since the stable isotope-labeled standard has nearly identical chemical properties and chromatographic behavior to the native nivalenol, it provides a stable and continuous signal that can be used to fine-tune the instrument settings for optimal detection of the target analyte.

Optimization typically involves the direct infusion of a this compound solution into the mass spectrometer to adjust electrospray ionization (ESI) source parameters. nih.gov For trichothecenes like nivalenol, ESI is often operated in the negative ion mode (ESI-), which has been shown to be effective for these compounds. mdpi.comnih.gov Key parameters that are optimized include the capillary voltage, cone voltage, desolvation temperature, and gas flow rates (nebulizing and drying gas). nih.govmdpi.comresearchgate.net The goal is to maximize the generation of the deprotonated molecule [M-H]⁻ for both nivalenol and its labeled counterpart.

Following source optimization, fragmentation parameters in the tandem mass spectrometer (MS/MS) are defined. This involves selecting the precursor ion (e.g., [M-H]⁻ of this compound) and optimizing the collision energy to produce characteristic and intense product ions. nih.gov These optimized parameters are then directly transferred to the native nivalenol. The use of multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions, ensures high selectivity and sensitivity for quantification. mdpi.com

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Ionization Mode |

|---|---|---|---|---|

| Nivalenol (NIV) | 311.1 | 281.1 | 251.1 | ESI- |

| This compound | 326.1 | 295.1 | 264.1 | ESI- |

The matrix effect, caused by co-eluting compounds from the sample matrix that enhance or suppress the ionization of the target analyte, is a major challenge in LC-MS/MS analysis. nih.govresearchgate.net This phenomenon can lead to significant inaccuracies in quantification. The most effective strategy to counteract the matrix effect is the use of a stable isotope-labeled internal standard, such as this compound.

Because this compound co-elutes and has the same ionization efficiency as the native nivalenol, any signal suppression or enhancement caused by the matrix affects both compounds equally. researchgate.net By calculating the ratio of the peak area of the native analyte to that of the labeled internal standard, the variability introduced by the matrix is normalized, leading to accurate quantification. Studies on the structurally similar mycotoxin deoxynivalenol (B1670258) have demonstrated the profound impact of this approach. In one study, apparent recoveries without an internal standard were as low as 29% in wheat and 37% in maize; however, when a 13C-labeled internal standard was used, recoveries improved dramatically to 95% and 99%, respectively. nih.govresearchgate.net This highlights the indispensable role of this compound in correcting for matrix effects and improving the trueness and precision of the analytical method. nih.govresearchgate.net

The co-occurrence of multiple mycotoxins in a single commodity is common, necessitating the development of methods capable of detecting and quantifying several toxins simultaneously. omicsonline.org this compound is frequently incorporated into these multi-mycotoxin panels. The development of such methods involves creating a single sample extraction and purification procedure that provides acceptable recoveries for a wide range of mycotoxins with different chemical properties. nih.govmdpi.comnih.gov This is often followed by a UHPLC-MS/MS analysis that can separate and detect dozens of analytes in a single run. mdpi.com

In these multi-analyte methods, a mixture of stable isotope-labeled internal standards, including this compound, is added to the sample extract to ensure accurate quantification for each respective mycotoxin. nih.govmdpi.com Method validation is performed according to international guidelines to demonstrate that the method is fit for purpose. nih.gov Key validation parameters include linearity, recovery, precision (repeatability and reproducibility), and sensitivity (limits of detection and quantification). nih.govmdpi.com The use of this compound helps to meet the stringent performance criteria required for these methods, ensuring they are reliable for routine monitoring. mdpi.com

| Validation Parameter | Typical Performance Criteria | Role of this compound |

|---|---|---|

| Recovery | 70-120% | Corrects for analyte loss during sample preparation. |

| Precision (RSD) | ≤ 20% | Reduces variability from injection volume and matrix effects. |

| Linearity (R²) | > 0.99 | Ensures accurate quantification across a range of concentrations. |

| Limit of Quantification (LOQ) | Matrix-dependent (typically low µg/kg) | Allows for reliable measurement at low contamination levels. |

To ensure the comparability and reliability of analytical results across different laboratories, analytical methods must be standardized. This is often achieved through collaborative studies and interlaboratory performance assessments (also known as proficiency tests). nih.gov In these studies, multiple laboratories analyze identical samples to evaluate the performance of a specific method. nih.gov

Methods employing stable isotope-labeled internal standards like this compound are preferred for these standardization efforts due to their inherent robustness and accuracy. nih.gov The participation in such studies allows laboratories to verify the accuracy of their in-house methods against a consensus value derived from all participants' results. nih.gov Performance is typically evaluated using z-scores, with a satisfactory range of -2 to +2. nih.gov These collaborative validations are crucial for establishing standardized methods, such as those recognized by the European Committee for Standardization (CEN), for the official control of mycotoxins in food and feed. cnr.it

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Incorporating this compound

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the analysis of trichothecenes. A key requirement for GC-MS analysis is that the analytes must be volatile and thermally stable. Trichothecenes like nivalenol are not naturally volatile and require a chemical derivatization step, typically silylation, to replace polar hydroxyl groups with nonpolar trimethylsilyl (TMS) groups. nih.govnih.gov

In this context, this compound serves as an ideal internal standard. It undergoes the same derivatization reaction as the native nivalenol. Therefore, it compensates not only for variations in the GC-MS system but also for inconsistencies in the derivatization efficiency. aagworld.com A study on the GC-MS analysis of deoxynivalenol and its metabolites successfully used 13C15-DON as an internal standard, achieving high recovery rates between 89.5% and 103.6% and good precision. aagworld.com This demonstrates that incorporating this compound into a GC-MS workflow can yield a sensitive, precise, and accurate method for nivalenol quantification. nih.govaagworld.com The fragmentation patterns of the derivatized trichothecenes under electron ionization (EI) are well-characterized, allowing for reliable identification and quantification. nih.gov

Integration of this compound in Emerging Analytical Platforms for High-Throughput Screening

There is a growing demand for high-throughput methods to screen large numbers of samples for mycotoxin contamination quickly and cost-effectively. omicsonline.org Emerging platforms include immunoassays, biosensors, and rapid mass spectrometric methods. omicsonline.orgmdpi.com While many screening methods provide qualitative or semi-quantitative results, they require confirmation and accurate quantification by a reference method, which is typically UHPLC-MS/MS.

This compound is integral to these confirmatory analyses. Furthermore, it is essential in the development and validation of high-throughput "dilute-and-shoot" LC-MS/MS methods. These methods use minimal sample preparation to increase throughput, which often results in significant matrix effects. mdpi.com The use of this compound is non-negotiable in such approaches to ensure that the quantitative data remains accurate despite the simplified cleanup. As analytical technologies advance, the role of this compound will continue to be that of a benchmark for accuracy, ensuring that new high-throughput platforms generate reliable and defensible results.

Academic Research Trajectories and Insights Enabled by Nivalenol 13c15

Precise Determination of Nivalenol (B191977) Occurrence and Distribution Patterns

The application of Nivalenol 13C15 is instrumental in achieving accurate quantification and mapping the distribution of Nivalenol in agricultural commodities and environmental samples. Its use as an internal standard in mass spectrometry-based techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is crucial for compensating for matrix effects and variations in sample preparation and instrument response nih.govmdpi.comresearchgate.netlcms.czresearchgate.netmdpi.comresearchgate.netanses.fr.

Application in Agricultural Commodity Analysis and Environmental Monitoring Methodologies

This compound is widely employed as an internal standard in the analysis of Nivalenol in agricultural products like wheat, maize, and barley nih.govmdpi.commdpi.com. Its stable isotopic labeling ensures that it behaves similarly to native Nivalenol during sample extraction, cleanup, and chromatographic separation, thereby correcting for losses and matrix-induced signal suppression or enhancement mdpi.comresearchgate.netmdpi.com. This is particularly important in complex matrices where matrix effects can significantly compromise the accuracy of quantification mdpi.comresearchgate.net.

For instance, in the analysis of Fusarium mycotoxins in agricultural soils, isotopically labeled internal standards like 13C15-DON and 13C15-NIV were found to be essential for correcting matrix effects, which could otherwise lead to deviations of 15% or more between structurally similar compounds like Nivalenol and Deoxynivalenol (B1670258) mdpi.com. The use of this compound in LC-MS/MS methods allows for the precise determination of Nivalenol occurrence and distribution patterns in these commodities, contributing to a more accurate assessment of contamination levels nih.govmdpi.commdpi.com. Method validation studies often report high recovery rates (e.g., 71–97%) and acceptable precision (RSDr and RSDR) when isotopically labeled standards are utilized nih.govnih.gov.

Refinement of Food and Feed Contamination Assessment Protocols

The integration of this compound into analytical workflows has significantly refined protocols for assessing food and feed contamination. By providing a reliable internal standard, it enhances the accuracy and reliability of quantitative measurements, which is vital for regulatory compliance and risk assessment nih.govlcms.cz. Collaborative studies validating multi-mycotoxin methods often cite the use of isotopically labeled standards, including this compound, to achieve robust and reproducible results across different laboratories nih.govomicsonline.org.

For example, a validated LC-MS/MS method for regulated mycotoxins in cereal grain flours emphasized the benefit of isotopically labeled internal standards for improved performance compared to external standardization methods lcms.cz. Similarly, studies validating methods for mycotoxins in animal feed consistently incorporate labeled standards like deoxynivalenol-13C15 to ensure accurate quantification anses.fr. The availability of this compound as a certified reference material further supports the development and application of standardized, high-quality analytical methods for food safety testing sigmaaldrich.comlgcstandards.comromerlabs.comesslabshop.com.

Elucidation of Nivalenol Biotransformation and Detoxification Mechanisms

The stable isotopic labeling of this compound provides a powerful tool for tracing its metabolic fate, understanding biotransformation pathways, and investigating detoxification mechanisms in various biological systems.

In Vitro Studies on Fungal and Plant Metabolism of Nivalenol Using Labeled Substrates

While specific in vitro studies detailing fungal or plant metabolism using this compound as a substrate are less commonly cited in the provided search results, the general principle of using labeled compounds applies. Such studies would typically involve incubating fungal cultures or plant tissues with this compound and then analyzing the resulting metabolites using mass spectrometry. The isotopic label allows researchers to distinguish between the exogenously supplied labeled Nivalenol and any endogenously produced Nivalenol or its metabolites, thereby enabling the identification and quantification of metabolic products mdpi.comresearchgate.netnih.govmdpi.com. For instance, research on Deoxynivalenol (DON) has utilized 13C-labeled standards to study its metabolism and the formation of conjugates nih.govmdpi.com.

Investigation of Nivalenol Conjugation Pathways and Masked Mycotoxin Formation

Isotopically labeled this compound is crucial for investigating Nivalenol's conjugation pathways and the formation of "masked" mycotoxins. Masked mycotoxins are derivatives of mycotoxins (e.g., conjugates with sugars or amino acids) that may not be detected by standard analytical methods but can be hydrolyzed back to the parent toxin in biological systems. By using this compound, researchers can trace the formation of these conjugates in vitro or in vivo, identifying the specific enzymes and pathways involved. For example, studies on Deoxynivalenol have explored the formation of DON-3-glucoside, using labeled standards to track this process nih.govmdpi.com. The ability to track the labeled compound through conjugation reactions helps to understand how Nivalenol might be modified and potentially detoxified or rendered undetectable by conventional assays.

Tracing Metabolic Fate in Biological Systems via Stable Isotope Labeling Methodologies

The primary utility of this compound in tracing metabolic fate lies in its application as an internal standard for in vivo studies. When administered to animals or absorbed by plants, the labeled Nivalenol can be tracked through various biological processes, including absorption, distribution, metabolism, and excretion researchgate.netmdpi.com. Researchers can analyze biological samples (e.g., blood, urine, tissues) for both native and labeled Nivalenol and its metabolites. The ratio of labeled to unlabeled compounds provides quantitative information about the metabolic pathways and the extent of biotransformation. For example, studies on Deoxynivalenol have demonstrated how 13C-labeled standards are indispensable for accurately determining the compound's presence and metabolic products in biological matrices researchgate.netmdpi.com. This methodology allows for a comprehensive understanding of Nivalenol's toxicokinetics and detoxification mechanisms within living organisms.

Advancing Understanding of Mycotoxin Co-Occurrence and Interaction Profiling

The simultaneous presence of multiple mycotoxins in food and feed commodities, known as co-occurrence, presents a significant challenge for accurate risk assessment and management. Type B trichothecenes, such as Nivalenol (NIV) and Deoxynivalenol (DON), are particularly prone to co-contaminating agricultural products like cereals. Understanding these co-occurrence patterns and the potential interactions between these mycotoxins is crucial for a comprehensive evaluation of their toxicological impact. The development and application of advanced analytical techniques, critically supported by isotopically labeled internal standards, are paramount in achieving this understanding.

The Critical Role of Isotopically Labeled Internal Standards

Analyzing mycotoxins in complex matrices such as grains, flours, and animal feeds poses significant analytical hurdles. Matrix effects, arising from co-extracted compounds, can suppress or enhance the ionization efficiency of target analytes in mass spectrometry-based detection methods like LC-MS/MS. This variability can lead to inaccurate quantification and unreliable results mdpi.comlcms.cztandfonline.comresearchgate.netmdpi.com.

Isotopically labeled internal standards, such as those incorporating stable isotopes like ¹³C or ¹⁵N, are indispensable tools for overcoming these analytical limitations. These labeled compounds exhibit physicochemical properties nearly identical to their native counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their distinct mass-to-charge ratio allows for their differentiation by the mass spectrometer. By adding a known amount of a labeled internal standard to each sample, researchers can effectively compensate for analyte losses during sample preparation and correct for matrix-induced signal variations during detection mdpi.comlcms.cztandfonline.comresearchgate.netmdpi.comresearchgate.netresearchgate.net.

While the prompt refers to "this compound," scientific literature primarily identifies Deoxynivalenol-13C15 (DON-13C15) as a key isotopically labeled standard used for the accurate quantification of Deoxynivalenol (DON) tandfonline.comcaymanchem.com. The precise quantification of DON, a mycotoxin that frequently co-occurs with Nivalenol, is a foundational step. Similarly, the availability and use of labeled standards for Nivalenol (NIV) itself are essential for obtaining reliable data on its levels in co-contaminated samples. The accurate measurement of individual mycotoxins, facilitated by such labeled standards, underpins the ability to study their co-occurrence and potential interactions.

Enabling Co-occurrence Profiling

The advent of multi-mycotoxin analytical methods, often employing labeled internal standards for each target analyte, has revolutionized the study of mycotoxin co-occurrence lcms.cztandfonline.commdpi.comresearchgate.netgcms.cz. These methods allow for the simultaneous detection and quantification of numerous mycotoxins in a single analytical run, providing a detailed profile of the mycotoxin contamination in a given sample.

Nivalenol and Deoxynivalenol are frequently detected together in various cereal grains, including wheat, barley, maize, and oats. Studies have reported high incidences of their simultaneous presence, often alongside other trichothecenes and related compounds. For instance, Nivalenol and Deoxynivalenol have been noted to co-occur extensively, with NIV contamination sometimes inducing higher oxidative stress and toxicity than DON mdpi.comresearchgate.netencyclopedia.pubmdpi.comnih.govnih.govmdpi.com. The ability to accurately quantify both NIV and DON, using their respective labeled standards, allows researchers to establish robust co-occurrence profiles and identify patterns across different food matrices and geographical regions.

Table 1: Common Co-occurring Mycotoxins with Nivalenol in Food and Feed Matrices

| Mycotoxin Co-occurring with Nivalenol | Food/Feed Matrix | Frequency/Observation | Citation(s) |

| Deoxynivalenol (DON) | Cereals (wheat, barley, maize, oats) | Frequently co-occurs; often detected simultaneously; NIV toxicity can be higher than DON. | mdpi.comresearchgate.netencyclopedia.pubmdpi.comnih.govnih.govmdpi.com |

| 3-Acetyldeoxynivalenol (3-ADON) | Cereals | Co-occurs with NIV and DON. | mdpi.com |

| 15-Acetyldeoxynivalenol (15-ADON) | Cereals | Co-occurs with NIV and DON. | mdpi.com |

| Deoxynivalenol-3-glucoside (DON-3G) | Cereals | Co-occurs with NIV and DON. | mdpi.com |

| Fusarenon X (FUS-X) | Cereals | Co-occurs with NIV and DON. | mdpi.com |

| Zearalenone (ZEA) | Cereals | Observed in co-occurrence studies with trichothecenes. | nih.gov |

| Fumonisins (FUM) | Cereals | Observed in co-occurrence studies with trichothecenes. | nih.gov |

| Ochratoxin A (OTA) | Cereals | Observed in co-occurrence studies with trichothecenes. | nih.gov |

| Beauvericin (BEA) | Cereals | High occurrence, often found alongside NIV. | wur.nl |

| Enniatins (ENNs) | Cereals | High occurrence, often found alongside NIV. | wur.nl |

Facilitating Interaction Profiling

The accurate quantification of individual mycotoxins, enabled by the use of isotopically labeled internal standards, is the critical first step in investigating their potential interactions. While direct studies specifically detailing the use of "this compound" to profile mycotoxin interactions are not extensively documented, the principle is clear: reliable quantitative data on the presence and levels of multiple mycotoxins are essential for exploring their combined toxicological effects nih.govwur.nl.

By providing precise measurements of Nivalenol and its co-occurring counterparts like Deoxynivalenol, labeled standards allow researchers to examine whether these mycotoxins act synergistically, additively, or antagonistically when present together. Such insights are vital because the combined toxicity of co-occurring mycotoxins can differ significantly from the effects of individual toxins. Advancements in analytical methodologies that leverage labeled standards for multi-mycotoxin analysis contribute directly to a more comprehensive understanding of the mycotoxinome and its complex biological implications.

Future Research Horizons for Nivalenol 13c15 and Isotope Labeled Mycotoxin Standards

Innovations in Synthesis and Accessibility of Labeled Compounds for Mycotoxin Research

The widespread adoption of isotope-labeled standards in routine mycotoxin analysis is currently hampered by their high cost and limited availability. Consequently, a significant area of future research is dedicated to developing more efficient and economical synthesis methods. Innovations in both chemical and biological synthesis are poised to enhance the accessibility of compounds like Nivalenol-13C15.

Chemical Synthesis:

Traditional chemical synthesis of isotope-labeled compounds can be a multi-step, labor-intensive process, contributing to their high cost. Future research is likely to focus on novel synthetic pathways that are more streamlined and cost-effective. This includes the development of new catalysts and reaction methodologies that can introduce the 13C label with greater efficiency and in fewer steps. Automated flow chemistry platforms are also emerging as a promising technology to standardize and scale up the production of these complex molecules, potentially leading to more consistent yields and reduced manufacturing costs. 360iresearch.com

Biological Synthesis:

A particularly innovative and promising approach is the use of biological systems for the production of uniformly 13C-labeled mycotoxins. This method involves cultivating mycotoxin-producing fungi, such as Fusarium species, on a substrate that is entirely enriched with 13C. For instance, plants can be grown in an environment where the sole carbon source is 13CO2. The resulting 13C-enriched plant biomass is then used as a culture medium for the fungi, which naturally produce mycotoxins with all carbon atoms replaced by the 13C isotope. researchgate.netresearchgate.net This biotechnological approach offers the potential to produce a wide range of labeled mycotoxins in a single process, mirroring their natural isomeric distribution. researchgate.netresearchgate.net

However, challenges remain in optimizing fungal growth conditions to maximize the yield of specific mycotoxins and in the subsequent purification of the labeled compounds. Future research will likely focus on metabolic engineering of the fungal strains and refining the fermentation and purification processes to improve efficiency and reduce costs. The high cost of highly enriched 13C starting materials is another significant hurdle that needs to be addressed to make this a more economically viable production method.

The following table summarizes the key advantages and challenges of different synthesis approaches for isotope-labeled mycotoxins:

| Synthesis Approach | Advantages | Challenges |

| Chemical Synthesis | High purity and specificity of labeling. | Often multi-step, labor-intensive, and expensive. |

| Well-established for many compounds. | May not produce all relevant isomers. | |

| Biological Synthesis | Can produce a "natural" mixture of isomers. | Yields can be variable and purification complex. |

| Potentially more sustainable. | High cost of fully 13C-labeled substrates. | |

| Can produce complex molecules difficult to synthesize chemically. | Requires optimization of fungal culture conditions. |

Expansion of Applications in Complex Biological and Environmental Matrices

The utility of Nivalenol-13C15 and other labeled mycotoxin standards extends far beyond routine food and feed analysis. Future research will see an expansion of their application into more complex biological and environmental matrices, providing deeper insights into mycotoxin exposure and fate.

Human Biomonitoring:

There is a growing interest in assessing human exposure to mycotoxins through biomonitoring of bodily fluids such as urine. researchgate.netiaea.orgcaymanchem.comnih.gov The analysis of mycotoxin biomarkers in these complex biological matrices is challenging due to low concentrations and significant matrix effects. Isotope-labeled standards like Nivalenol-13C15 are crucial for developing accurate and reliable analytical methods for human biomonitoring studies. researchgate.net By enabling precise quantification of mycotoxin levels in urine, these standards will play a vital role in understanding the true extent of human exposure, identifying vulnerable populations, and assessing the effectiveness of mitigation strategies. iaea.orgnih.gov

Environmental Fate and Exposure:

Mycotoxins can enter the environment through contaminated plant material, leading to the contamination of soil and water. sigmaaldrich.comr-biopharm.com Understanding the fate and transport of mycotoxins in these environmental compartments is essential for assessing the risks to ecosystems and potential re-entry into the food chain. The development of robust analytical methods for environmental matrices is, therefore, a key research priority. The use of 13C-labeled standards has been demonstrated to be effective for the analysis of mycotoxins in soil, enabling accurate quantification even at environmentally relevant concentrations. sigmaaldrich.comr-biopharm.com Future research will likely involve the application of these methods to a wider range of environmental samples, including water, sediment, and even air, to build a more comprehensive picture of the environmental burden of mycotoxins.

The table below illustrates the expanding applications of Nivalenol-13C15 and similar standards:

| Matrix Type | Research Focus | Importance of Labeled Standards |

| Biological | Human biomonitoring (urine, blood) | Accurate quantification of exposure biomarkers. researchgate.net |

| Toxicokinetic studies | Understanding absorption, distribution, metabolism, and excretion. | |

| Environmental | Soil and sediment analysis | Assessing environmental contamination and fate. sigmaaldrich.comr-biopharm.com |

| Water quality monitoring | Detecting mycotoxin runoff from agricultural fields. |

Role in Global Food Safety and Quality Assurance Research Infrastructure Development

The availability and use of high-quality, certified reference materials (CRMs), including isotope-labeled standards like Nivalenol-13C15, are fundamental to building a robust global food safety and quality assurance infrastructure. lgcstandards.combrill.comresearchgate.netnih.govnih.gov These standards are essential for the harmonization of analytical methods, ensuring the comparability of results across different laboratories and countries, which is critical for international trade and regulatory coherence. 360iresearch.commdpi.com

Method Validation and Standardization:

Certified reference materials are indispensable for the validation of new analytical methods and for ensuring the ongoing performance of existing ones. nih.govnih.gov International bodies such as AOAC International and the European Committee for Standardization (CEN) develop standardized methods for mycotoxin analysis, and the availability of reliable CRMs is a prerequisite for the collaborative studies needed to validate these methods. nih.gov By providing a common benchmark, Nivalenol-13C15 and other labeled standards enable laboratories worldwide to produce accurate and reproducible results, fostering confidence in the global food supply chain.

Proficiency Testing and Laboratory Accreditation:

Proficiency testing (PT) schemes are a critical component of laboratory quality assurance, allowing individual laboratories to assess their performance against their peers. brill.com These schemes often use test materials with well-characterized levels of mycotoxins, and the reference values are typically assigned using high-precision methods that rely on isotope-labeled internal standards. brill.com Successful participation in PT schemes is often a requirement for laboratory accreditation to standards such as ISO 17025. brill.com Therefore, the availability of a wide range of labeled mycotoxin standards is crucial for the effective implementation of these quality control measures on a global scale.

Supporting International Trade and Regulatory Harmonization:

Discrepancies in mycotoxin testing results between exporting and importing countries can lead to significant trade disputes and economic losses. 360iresearch.commdpi.com The widespread use of CRMs and standardized analytical methods helps to minimize these discrepancies by ensuring that all parties are using a common and reliable measurement framework. As more countries establish and enforce regulatory limits for mycotoxins, the demand for certified reference materials, including Nivalenol-13C15, will continue to grow, making them a cornerstone of a harmonized global approach to mycotoxin risk management. 360iresearch.commdpi.com

The following table outlines the key roles of Nivalenol-13C15 in strengthening global food safety infrastructure:

| Area | Role of Nivalenol-13C15 | Impact |

| Method Validation | Serves as a certified reference material for assessing method accuracy and precision. nih.gov | Ensures new analytical methods are reliable and fit for purpose. |

| Proficiency Testing | Used in the characterization of PT materials and as an internal standard by participating labs. brill.com | Allows laboratories to demonstrate their competence and identify areas for improvement. |

| International Trade | Facilitates agreement on analytical results between trading partners. 360iresearch.commdpi.com | Reduces trade barriers and ensures fair trade practices. |

| Regulatory Compliance | Enables accurate monitoring of mycotoxin levels to ensure they do not exceed legal limits. nih.gov | Protects consumer health and supports effective regulatory enforcement. |

Q & A

Q. What is the role of Nivalenol 13C15 as an internal standard in mycotoxin quantification?

this compound is a carbon-13 isotopically labeled compound used to correct for matrix effects, analyte loss during extraction, and ionization variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to native nivalenol ensures comparable physicochemical behavior, enabling precise quantification via isotope dilution. For example, studies show that using 13C15-labeled standards improves recovery rates (76–101%) by compensating for extraction inefficiencies .

Q. How is the purity of this compound validated for analytical applications?

Purity is assessed using high-performance liquid chromatography with diode-array detection (HPLC/DAD). Chromatograms at varying wavelengths (e.g., 218 nm for maximum absorbance) confirm that impurities constitute ≤0.5% of the total signal. Isotopic enrichment (98.6% 13C) is verified via electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS), ensuring minimal interference from unlabeled isotopes .

Q. What are the recommended storage conditions for this compound to ensure stability?

this compound should be stored in acetonitrile at –20°C to prevent degradation. Prolonged exposure to light, heat (>25°C), or incompatible solvents (e.g., strong acids/bases) may alter its stability. Safety data sheets recommend using inert containers (e.g., amber glass vials) and adhering to GHS protocols for handling crystalline powders .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates when using this compound across heterogeneous matrices (e.g., cereals vs. biological fluids)?

Matrix-specific optimization is critical. For cereals, solid-phase extraction (SPE) with MycoSep® columns effectively removes interferents, while biological samples may require protein precipitation with methanol. Calibration curves using matrix-matched standards and internal standard normalization (e.g., 13C15 dilution) reduce variability. Cross-validation with external standards is recommended to confirm accuracy .

Q. What experimental design considerations are necessary to minimize isotopic cross-talk in multiplexed LC-MS/MS assays?

Isotopic cross-talk arises when fragments of 13C15-labeled nivalenol overlap with native analyte transitions. To mitigate this:

- Use high-resolution mass spectrometers (e.g., Q-TOF) to distinguish isotopic clusters.

- Optimize collision energy to fragment precursor ions selectively.

- Validate method specificity via spiked blank matrices and comparison of MS/MS spectra (e.g., identical fragmentation patterns except for 13C-induced mass shifts) .

Q. How do researchers validate the absence of carryover or contamination in automated this compound workflows?

Implement blank injections between sample runs and monitor baseline signals at m/z corresponding to 13C15-nivalenol. System suitability tests should include:

Q. What strategies improve the robustness of this compound-based methods in multi-analyte mycotoxin panels?

Co-extraction with other 13C-labeled mycotoxins (e.g., 13C34-Fumonisins) reduces batch variability. Use a staggered injection sequence to avoid ion suppression from co-eluting compounds. For multi-residue assays, validate cross-reactivity using antibody-based cleanup methods (e.g., immunoaffinity columns) and confirm recovery rates via spike-and-recovery experiments .

Methodological Challenges & Data Analysis

Q. How should researchers address low recovery rates of this compound in high-fat matrices?

Fat removal steps, such as liquid-liquid partitioning with hexane or freezing-lipid filtration, improve recovery. Adjusting solvent polarity (e.g., acetonitrile:water ratios) enhances analyte solubility. Quantify lipid interference by comparing recovery rates in defatted vs. untreated samples .

Q. What statistical approaches are recommended for reconciling contradictory data in inter-laboratory studies?

Use consensus reference materials (CRMs) and standardized protocols (e.g., EN 16007). Apply Bland-Altman plots to assess bias between labs and mixed-effects models to account for instrument variability. Data harmonization via z-score analysis identifies outliers .

Q. How can isotopic dilution improve the precision of nivalenol quantification in longitudinal studies?

Pre-spike samples with this compound before extraction to correct for time-dependent analyte degradation. Monitor isotopic ratio stability (13C15:native) across storage durations and freeze-thaw cycles. Use kinetic studies to establish degradation rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.